![molecular formula C5H2Cl2FN B1317255 2,6-Dichloro-3-fluoropyridine CAS No. 52208-50-1](/img/structure/B1317255.png)
2,6-Dichloro-3-fluoropyridine
Overview
Description
2,6-Dichloro-3-fluoropyridine is a heterocyclic organic compound with the molecular formula C5H2Cl2FN. It is a derivative of pyridine, where two chlorine atoms and one fluorine atom are substituted at the 2, 6, and 3 positions, respectively. This compound is known for its unique chemical properties and is used as a building block in various chemical syntheses .
Mechanism of Action
Target of Action
It is known to be a key component in the suzuki–miyaura coupling reaction, a widely applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
It is involved in the Suzuki–Miyaura coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
The biochemical pathways affected by 2,6-Dichloro-3-fluoropyridine are related to its role in the Suzuki–Miyaura coupling reaction . This reaction is crucial for the synthesis of a wide range of organic compounds, including pharmaceuticals and agrochemicals .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of fluoroquinolone derivatives with different building blocks, which can be used to reduce the side effects of medication and expand medical applications .
Biochemical Analysis
Biochemical Properties
2,6-Dichloro-3-fluoropyridine plays a significant role in biochemical reactions, particularly in the formation of self-assembled monolayers (SAMs) and as a building block in the synthesis of complex organic molecules . It interacts with various enzymes and proteins, often acting as an inhibitor or modulator. For instance, it has been used in the synthesis of enzyme inhibitors that target specific pathways in cancer cells . The nature of these interactions typically involves the binding of this compound to the active site of the enzyme, thereby blocking substrate access and inhibiting enzyme activity.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the proliferation of cancer cells by modulating key signaling pathways such as the MAPK/ERK pathway . Additionally, this compound can alter gene expression profiles, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . These effects highlight its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. It binds to the active sites of enzymes, leading to enzyme inhibition or activation . This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been identified, indicating that there is a specific dosage range within which this compound exerts its therapeutic effects without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body . These metabolic pathways are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . It is transported across cell membranes via passive diffusion and active transport mechanisms. Once inside the cell, it can accumulate in specific organelles, such as the mitochondria and nucleus, where it exerts its biochemical effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. It has been found to localize in the cytoplasm, nucleus, and mitochondria, where it interacts with various biomolecules . Post-translational modifications and targeting signals play a role in directing this compound to these specific compartments, ensuring its proper function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-fluoropyridine typically involves the fluorination of pyridine derivatives. One common method is the Balz-Schiemann reaction, which involves the diazotization of 3-amino-2,6-dichloropyridine followed by treatment with fluoroboric acid to yield the desired fluoropyridine . Another method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature .
Industrial Production Methods
Industrial production of this compound often employs large-scale fluorination processes using reagents like aluminum fluoride and copper fluoride at high temperatures (450-500°C). These methods ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, fluorinated pyridines, and other heterocyclic compounds .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
2,6-Dichloro-3-fluoropyridine serves as a crucial intermediate in the synthesis of various fluorinated pyridines and other heterocyclic compounds. Its unique structure allows it to participate in numerous chemical reactions, making it a valuable building block in organic synthesis.
Application | Description |
---|---|
Synthesis of Fluorinated Compounds | Used to synthesize complex fluorinated heterocycles for pharmaceuticals. |
Intermediate in Agrochemicals | Acts as an intermediate in the production of herbicides and insecticides. |
Pharmaceutical Research
Potential Drug Development
The compound is investigated for its potential in developing new pharmaceuticals, particularly those targeting viral infections and cancer. Its ability to interact with biological targets makes it a candidate for drug discovery.
- Antiviral Agents : Research indicates that derivatives of this compound exhibit antiviral properties, making them suitable for further development as therapeutic agents.
- Anticancer Research : Studies have shown that this compound can influence key signaling pathways involved in cancer cell proliferation, suggesting its utility in anticancer drug development.
Material Science
Specialized Materials
In material science, this compound is utilized to create specialized polymers and coatings. Its chemical properties contribute to advancements in materials with enhanced durability and resistance.
Material Application | Impact |
---|---|
Self-Assembled Monolayers | Used in the preparation of self-assembled monolayers for various applications. |
Coatings | Enhances the performance of coatings used in industrial applications. |
Analytical Chemistry
Standard Reference Material
In analytical chemistry, this compound is employed as a standard reference material. It aids researchers in accurately quantifying similar compounds in complex mixtures, ensuring reliable results across various analytical methods.
Case Studies
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Pesticide Development
- A study highlighted the synthesis of novel herbicides using this compound as an intermediate. The resulting compounds demonstrated improved efficacy against target pests compared to existing formulations.
-
Pharmaceutical Applications
- Research published in a peer-reviewed journal explored the effects of fluorinated pyridines derived from this compound on cancer cell lines. The findings indicated significant inhibition of cell growth through modulation of the MAPK/ERK signaling pathway.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-5-fluoropyridine-3-carboxylic acid
- 2,6-Dichloro-5-fluoropyridine-3-carbonitrile
- 2,6-Dichloro-3-fluorobenzonitrile
Uniqueness
2,6-Dichloro-3-fluoropyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of chlorine and fluorine atoms on the pyridine ring makes it less reactive than its chlorinated or brominated analogues, providing stability and reduced basicity .
Biological Activity
2,6-Dichloro-3-fluoropyridine (CAS Number: 52208-50-1) is a halogenated pyridine derivative that has garnered attention in medicinal chemistry and agricultural applications due to its unique biological activity. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.
Chemical Structure and Synthesis
This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to a pyridine ring. This specific halogenation pattern enhances its biological activity by influencing pharmacokinetic properties such as solubility and membrane permeability.
The synthesis of this compound can be achieved through various methods, including:
- Fluorination of Pyridine : Utilizing complex aluminum fluoride (AlF3) and copper fluoride (CuF2) at elevated temperatures (450–500°C) to produce a mixture of fluorinated pyridines.
- Nitration Processes : Reacting 2,6-dichloropyridine with nitric acid in the presence of oleum to produce 2,6-dichloro-3-nitropyridine, which can be further modified .
Biological Activity
Research indicates that this compound exhibits significant biological activity relevant to medicinal chemistry. Its derivatives have been explored for potential applications as pharmaceuticals, particularly in the development of antiviral agents and other therapeutic compounds. The presence of halogens in its structure often enhances biological activity by influencing pharmacokinetic properties such as solubility and membrane permeability .
The compound has been investigated for its interactions with various biological targets:
- Antiviral Activity : It has shown promise in inhibiting viral infections by interacting with viral enzymes and receptors.
- Antibiotic Development : Derivatives of this compound are utilized as scaffolds for synthesizing fluoroquinolone antibiotics like Gemifloxacin, which target bacterial infections with reduced side effects .
- Herbicidal Properties : The compound is also noted for its role in the synthesis of herbicides and insecticides, contributing to agricultural chemistry.
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of this compound:
- Antiviral Studies : A study demonstrated that derivatives of this compound exhibited inhibitory effects against several viruses, including HIV and Hepatitis C. The binding affinities with specific viral enzymes were assessed using molecular docking techniques.
- Antibiotic Efficacy : Research involving the synthesis of Gemifloxacin from this compound showed enhanced antibacterial activity against resistant strains of bacteria compared to traditional antibiotics.
- Agricultural Applications : Field trials indicated that herbicides synthesized from this compound provided effective weed control while minimizing environmental impact compared to conventional products.
Comparative Analysis with Similar Compounds
The following table summarizes key characteristics of this compound in comparison with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile | C6HCl2FN2 | Contains a nitrile group; used in antibiotic synthesis |
3-Fluoro-2,6-dichloropyridine | C5H4Cl2FN | Similar halogenation pattern but different position |
4-Chloro-2,6-difluoropyridine | C5H3ClF2N | Contains two fluorines instead of one |
Properties
IUPAC Name |
2,6-dichloro-3-fluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2FN/c6-4-2-1-3(8)5(7)9-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXSIJLRAOURJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70535016 | |
Record name | 2,6-Dichloro-3-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70535016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52208-50-1 | |
Record name | 2,6-Dichloro-3-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70535016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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